(2S,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane
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Overview
Description
(2S,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane is a chiral compound that features a bromomethyl group and a nitrophenyl group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors.
Nitration: The nitrophenyl group is introduced via nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring the reactions are efficient and cost-effective. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially forming oxirane or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Major Products
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of epoxides or other oxidized products.
Scientific Research Applications
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its chiral nature and functional groups.
Material Science: May be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane would depend on its specific application. In medicinal chemistry, it may interact with biological targets through its functional groups, forming covalent or non-covalent interactions with enzymes or receptors. The bromomethyl group can act as an electrophile, while the nitrophenyl group can participate in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-2-(Chloromethyl)-4-(4-nitrophenyl)oxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(2S,4R)-2-(Bromomethyl)-4-(4-aminophenyl)oxolane: Similar structure but with an aminophenyl group instead of a nitrophenyl group.
Uniqueness
(2S,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane is unique due to the combination of its chiral oxolane ring, bromomethyl group, and nitrophenyl group
Properties
Molecular Formula |
C11H12BrNO3 |
---|---|
Molecular Weight |
286.12 g/mol |
IUPAC Name |
(2S,4R)-2-(bromomethyl)-4-(4-nitrophenyl)oxolane |
InChI |
InChI=1S/C11H12BrNO3/c12-6-11-5-9(7-16-11)8-1-3-10(4-2-8)13(14)15/h1-4,9,11H,5-7H2/t9-,11-/m0/s1 |
InChI Key |
WUMUXUPHNRGTAZ-ONGXEEELSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@@H]1CBr)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1C(COC1CBr)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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